molecular formula C8H13NO3 B13509126 (1R,2S)-2-acetamidocyclopentane-1-carboxylic acid

(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid

Cat. No.: B13509126
M. Wt: 171.19 g/mol
InChI Key: BLDIOZHBYFAKAZ-RQJHMYQMSA-N
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Description

(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration. The presence of both an acetamido group and a carboxylic acid group on a cyclopentane ring makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-acetamidocyclopentane-1-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral catalyst. This method ensures high enantioselectivity and yields the desired (1R,2S) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-acetamidocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The acetamido and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: This compound shares a similar cyclopentane ring structure but differs in the functional groups attached.

    Cyclopentane derivatives: Various cyclopentane derivatives with different substituents can be compared based on their chemical properties and reactivity.

Uniqueness

The uniqueness of (1R,2S)-2-acetamidocyclopentane-1-carboxylic acid lies in its specific stereochemistry and the presence of both acetamido and carboxylic acid groups. This combination of features makes it a valuable intermediate in asymmetric synthesis and a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-5(10)9-7-4-2-3-6(7)8(11)12/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t6-,7+/m1/s1

InChI Key

BLDIOZHBYFAKAZ-RQJHMYQMSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC[C@H]1C(=O)O

Canonical SMILES

CC(=O)NC1CCCC1C(=O)O

Origin of Product

United States

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